CCK Receptor Binding Equipotency with CCK-8
In a direct head-to-head comparison using isolated rat pancreatic acini, synthetic human Cholecystokinin-33 (CCK-33) demonstrates receptor binding affinity that is equal to that of CCK-8, the most widely studied CCK peptide fragment [1]. Both peptides produced indistinguishable inhibition curves for [125I]CCK binding, indicating that the longer CCK-33 molecule is as potent as the minimal active fragment in engaging the pancreatic CCK receptor.
| Evidence Dimension | Receptor binding potency (relative to CCK-8) |
|---|---|
| Target Compound Data | Equal to CCK-8 |
| Comparator Or Baseline | CCK-8 (reference standard, potency = 1.00) |
| Quantified Difference | Equal (no significant difference) |
| Conditions | Isolated rat pancreatic acini, inhibition of [125I]CCK binding |
Why This Matters
This confirms that CCK-33 is a high-potency, full agonist at the canonical peripheral CCK receptor, validating its use as a primary research tool for studying CCK1-mediated physiology.
- [1] Doi, R., Inoue, K., Kogire, M., Sumi, S., Yun, M., Futaki, S., ... & Tobe, T. (1990). Receptor binding of cholecystokinin analogues in isolated rat pancreatic acini. Biochemical and Biophysical Research Communications, 166(1), 286-292. View Source
